N-Tosyl-4-chloro-3-iodo-7-azaindole
Overview
Description
N-Tosyl-4-chloro-3-iodo-7-azaindole is a chemical compound with the molecular formula C14H10ClIN2O2S and a molecular weight of 432.67 g/mol . It is a derivative of azaindole, a heterocyclic compound that contains a nitrogen atom in the indole ring system. The presence of tosyl, chloro, and iodo groups in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
N-Tosyl-4-chloro-3-iodo-7-azaindole is a type of azaindole derivative . Azaindole derivatives have been widely used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, leading to various cellular responses.
Mode of Action
As a kinase inhibitor, it likely works by binding to the atp binding site of kinases . This prevents the kinase from phosphorylating other proteins, thereby inhibiting the kinase’s activity and affecting the cell signaling pathways it is involved in.
Pharmacokinetics
According to the search results, this compound has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.01 cm/s . Its lipophilicity (Log Po/w) ranges from 2.6 (iLOGP) to 4.92 (WLOGP) . These properties could affect the compound’s bioavailability and distribution within the body.
Preparation Methods
The synthesis of N-Tosyl-4-chloro-3-iodo-7-azaindole typically involves the functionalization of the azaindole core. One common method is the cross-coupling reaction using palladium catalysts. For example, a Pd-catalyzed Negishi reaction between Reformatsky-type reagents and silyl-protected 3-bromo-7-azaindoles can be used to form targeted 7-azaindole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Tosyl-4-chloro-3-iodo-7-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions are common for functionalizing the azaindole core.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Tosyl-4-chloro-3-iodo-7-azaindole has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
N-Tosyl-4-chloro-3-iodo-7-azaindole can be compared with other similar compounds, such as:
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCPOPYQXVOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701222 | |
Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869335-20-6 | |
Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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